(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound features a benzofuro-oxazinone core fused with a 2-chlorobenzylidene group at position 2 and a 2-morpholinoethyl substituent at position 6. The morpholinoethyl group introduces hydrophilic character, which may enhance solubility compared to lipophilic analogs.
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c24-19-4-2-1-3-16(19)13-21-22(27)17-5-6-20-18(23(17)30-21)14-26(15-29-20)8-7-25-9-11-28-12-10-25/h1-6,13H,7-12,14-15H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULUHWURXMMPLK-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5Cl)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5Cl)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The compound's structure features a benzofuroxazine core, which is known for its diverse biological properties. The presence of a chlorobenzylidene group and a morpholinoethyl substituent may influence its interaction with biological targets.
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with various cellular pathways involved in proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in tumor growth.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 13.3 | Inhibition of cell proliferation | |
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis | |
| PANC-1 (Pancreatic) | 10.5 | Cell cycle arrest |
Case Studies
-
MCF-7 Cell Line Study :
A study investigated the effects of the compound on the MCF-7 breast cancer cell line. Results indicated an IC50 value of 13.3 µM, suggesting significant antiproliferative activity. The compound was shown to induce apoptosis through the activation of caspase pathways. -
HeLa Cell Line Analysis :
In HeLa cells, the compound exhibited an IC50 value of 15.0 µM. The study highlighted that treatment led to cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against cervical cancer. -
PANC-1 Cell Line Evaluation :
Research on PANC-1 cells revealed an IC50 value of 10.5 µM. The compound's mechanism was linked to disruption in microtubule dynamics, which is crucial for proper mitotic function.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the benzofuroxazine core can significantly influence biological activity. For instance, the introduction of different substituents on the benzene ring has been shown to enhance antiproliferative effects by improving binding affinity to target proteins.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The benzofuro-oxazinone scaffold is shared with compounds in and , but substituents differ:
- : Replaces the morpholinoethyl group with a pyridin-2-ylmethyl chain. Pyridine’s aromaticity may reduce solubility compared to morpholine’s tertiary amine .
- : Features a 4-fluorophenethyl group and pyridinylmethylene substituent. The fluorophenyl group increases lipophilicity, whereas the morpholinoethyl group in the target compound likely improves aqueous solubility .
Functional Group Analysis
- Benzylidene Groups: The 2-chlorobenzylidene substituent in the target compound is analogous to chlorophenyl groups in (e.g., compound 4). Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity compared to cyano or methyl substituents in .
- Morpholinoethyl vs.
Physicochemical Properties
Notes:
- Yields: The target compound’s synthesis may follow methods similar to (68% yields using acetic anhydride/sodium acetate), but optimization for morpholinoethyl incorporation could affect efficiency.
- Thermal Stability: High melting points in (243–246°C for 11a) suggest that fused heterocycles like benzofuro-oxazinones may exhibit similar stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
